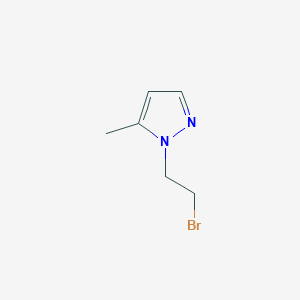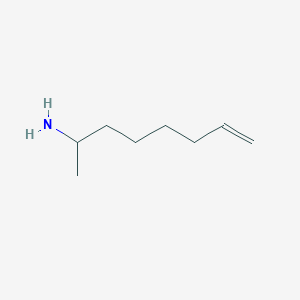
7-溴-2,3-二甲基-1H-吲哚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-bromo-2,3-dimethyl-1H-indole is a chemical compound with the molecular formula C10H10BrN . It is a derivative of indole, a heterocyclic compound that is important in many biological compounds .
Synthesis Analysis
The synthesis of 2,3-dimethyl-1H-indole, a core structure of 7-bromo-2,3-dimethyl-1H-indole, can be efficiently achieved via Fischer indolization of 2-butanone and phenylhydrazine in ethanol, using boron trifluoride etherate as a catalyst .Molecular Structure Analysis
The molecular structure of 7-bromo-2,3-dimethyl-1H-indole consists of a benzene ring fused to a pyrrole ring, with bromine and two methyl groups attached at positions 7, 2, and 3 respectively .Chemical Reactions Analysis
Indole derivatives, including 7-bromo-2,3-dimethyl-1H-indole, have been found to participate in various chemical reactions. For instance, they can form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .科学研究应用
吲哚衍生物的溴化反应
- Miki等人(2006年)探讨了二甲基吲哚-2,3-二羧酸酯的溴化反应,这个过程与7-溴-2,3-二甲基-1H-吲哚的合成相关。这项工作有助于理解吲哚衍生物中的卤代反应,对于开发具有潜在应用价值的新化合物在各个领域,包括制药(Miki et al., 2006)。
结构和光谱分析
- Tariq等人(2020年)对新型吲哚衍生物进行了全面研究,包括结构和光谱分析。这项研究增进了对吲哚衍生物化学性质的理解,这对于它们在科学研究中的应用至关重要(Tariq et al., 2020)。
有机合成中的吲哚衍生物
- Cacchi&Fabrizi(2005年)概述了有机化学中吲哚的合成和官能化。这项研究具有重要意义,因为它概述了修改吲哚结构的方法,例如7-溴-2,3-二甲基-1H-吲哚,用于各种科学应用(Cacchi & Fabrizi, 2005)。
二甲基亚砜中的N-烷基化
- Heaney&Ley(1973年)探讨了吲哚在二甲基亚砜中的N-烷基化。他们的工作为吲哚衍生物的化学修饰过程提供了见解,这对于开发新材料和化合物在科学研究中至关重要(Heaney & Ley, 1973)。
安全和危害
未来方向
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on investigating the biological activities of 7-bromo-2,3-dimethyl-1H-indole and its potential applications in pharmacological compounds.
作用机制
Target of Action
7-Bromo-2,3-dimethyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, causing changes that result in their biological activities . These interactions often involve binding to receptors, triggering a cascade of biochemical reactions.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives can affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
生化分析
Biochemical Properties
7-Bromo-2,3-dimethyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 7-bromo-2,3-dimethyl-1H-indole, have been shown to inhibit certain enzymes involved in cancer cell proliferation . This compound may also interact with proteins involved in cell signaling pathways, thereby modulating cellular responses. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes or proteins, leading to inhibition or activation of their functions.
Cellular Effects
7-Bromo-2,3-dimethyl-1H-indole exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . Additionally, 7-bromo-2,3-dimethyl-1H-indole may impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 7-bromo-2,3-dimethyl-1H-indole involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 7-bromo-2,3-dimethyl-1H-indole may bind to specific receptors or enzymes, leading to conformational changes that either inhibit or activate their activity. This can result in downstream effects on cellular signaling pathways and gene expression, ultimately influencing cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-bromo-2,3-dimethyl-1H-indole can change over time. Studies have shown that the stability and degradation of this compound can impact its long-term effects on cellular function. For example, prolonged exposure to 7-bromo-2,3-dimethyl-1H-indole may lead to gradual changes in cell signaling pathways and gene expression, resulting in altered cellular responses . Additionally, the stability of this compound in different experimental conditions can influence its efficacy and potency over time.
Dosage Effects in Animal Models
The effects of 7-bromo-2,3-dimethyl-1H-indole vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as inhibition of cancer cell proliferation or modulation of immune responses. At higher doses, 7-bromo-2,3-dimethyl-1H-indole may cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
7-Bromo-2,3-dimethyl-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities . The effects of 7-bromo-2,3-dimethyl-1H-indole on metabolic flux and metabolite levels can influence cellular function and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 7-bromo-2,3-dimethyl-1H-indole within cells and tissues are critical for its biological activity. This compound may interact with transporters and binding proteins that facilitate its uptake and distribution to specific cellular compartments . The localization and accumulation of 7-bromo-2,3-dimethyl-1H-indole in different tissues can impact its efficacy and toxicity, influencing its therapeutic potential.
Subcellular Localization
The subcellular localization of 7-bromo-2,3-dimethyl-1H-indole plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of 7-bromo-2,3-dimethyl-1H-indole within subcellular structures can affect its interactions with biomolecules and its overall biological effects.
属性
IUPAC Name |
7-bromo-2,3-dimethyl-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-6-7(2)12-10-8(6)4-3-5-9(10)11/h3-5,12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPLJYFGWKNGSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

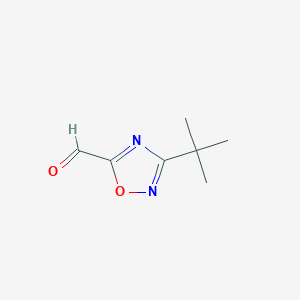
![2-[2-Chloro-6-(pyrrolidin-1-yl)phenyl]ethan-1-amine](/img/structure/B1375170.png)


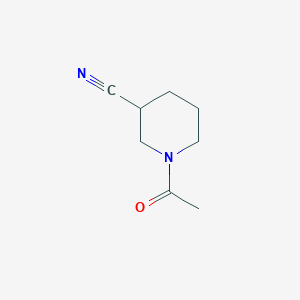
![1-{Bicyclo[2.2.1]heptan-2-yl}piperazine](/img/structure/B1375178.png)
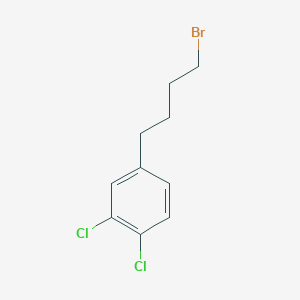
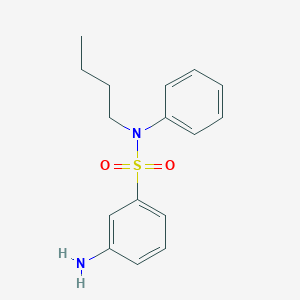
![[1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B1375182.png)


